molecular formula C16H15N5O3 B5867193 3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

Cat. No.: B5867193
M. Wt: 325.32 g/mol
InChI Key: PGDPKHAHPRBLCV-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide is a complex organic compound characterized by the presence of a benzamide group substituted with a tetrazole ring and two methoxy groups

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate aromatic amine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The resulting tetrazole derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt key biological pathways, leading to the observed biological effects. The methoxy groups and benzamide moiety also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:

    3,5-dimethoxy-N-[4-(1H-tetrazol-5-yl)phenyl]benzamide: This compound has a similar structure but with a different position of the tetrazole ring, which can affect its chemical reactivity and biological activity.

    N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: This compound lacks the methoxy groups, which can result in different physical and chemical properties.

    3,5-ditetrazolyl-1,2,4-triazole: This compound contains additional tetrazole rings, leading to increased nitrogen content and potentially different applications in materials science and pharmaceuticals.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-14-7-11(8-15(9-14)24-2)16(22)18-12-3-5-13(6-4-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDPKHAHPRBLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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